molecular formula C6H5ClIN3 B8025244 6-Iodo-imidazo[1,2-b]pyridazine hydrochloride CAS No. 1951439-01-2

6-Iodo-imidazo[1,2-b]pyridazine hydrochloride

Cat. No.: B8025244
CAS No.: 1951439-01-2
M. Wt: 281.48 g/mol
InChI Key: VYAULLWBPKMLLB-UHFFFAOYSA-N
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Description

6-Iodo-imidazo[1,2-b]pyridazine hydrochloride (CAS 1951439-01-2) is a versatile chemical building block of high value in medicinal chemistry and drug discovery research. This compound features the imidazo[1,2-b]pyridazine scaffold, recognized as a privileged structure in the design of kinase inhibitors . The iodine atom at the 6-position makes it a pivotal intermediate for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the exploration of structure-activity relationships (SAR) . This scaffold is central to developing novel therapeutic agents, particularly as potent inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) . Recent studies demonstrate that 6-substituted imidazo[1,2-b]pyridazines, with appropriate aryl substituents, can inhibit TAK1 at nanomolar concentrations and show excellent activity against multiple myeloma cell lines, presenting a promising translational potential for anti-cancer therapeutics . Beyond oncology, the imidazo[1,2-b]pyridazine core is also investigated for its utility in developing compounds targeting neurodegenerative diseases, such as imaging agents for β-amyloid plaques . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-iodoimidazo[1,2-b]pyridazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3.ClH/c7-5-1-2-6-8-3-4-10(6)9-5;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAULLWBPKMLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-01-2
Record name Imidazo[1,2-b]pyridazine, 6-iodo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Condensation of α-Bromoketones with 3-Amino-6-Halopyridazines

The imidazo[1,2-b]pyridazine backbone is typically constructed via a condensation reaction between α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions. For example, 3-amino-6-chloropyridazine reacts with α-bromoketones (e.g., 4′-dimethylaminoacetophenone derivatives) in ethanol or acetonitrile to form 6-chloro-imidazo[1,2-b]pyridazines. The halogen at position 6 directs regioselectivity by reducing nucleophilicity at adjacent nitrogen atoms, ensuring preferential alkylation at the desired site. Yields for this step range from 75% to 91%, depending on solvent selection and halogen substituent (Cl, F, or I).

Reaction Conditions:

  • Solvent: Ethanol or acetonitrile

  • Base: Sodium bicarbonate

  • Temperature: 80–100°C

  • Time: 6–12 hours

Iodination Strategies for 6-Position Functionalization

Direct Electrophilic Iodination Using N-Iodosuccinimide (NIS)

Electrophilic iodination is the most common method for introducing iodine at position 6. In a representative protocol, 6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes iodination with NIS in dichloromethane (DCM) catalyzed by sulfuric acid, yielding 3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine in 85% yield. While this example involves a trifluoromethyl group, the conditions are adaptable to the parent imidazo[1,2-b]pyridazine system.

Optimized Parameters:

ParameterValue
Iodinating agentNIS (1.2–1.5 equivalents)
CatalystH<sub>2</sub>SO<sub>4</sub>
SolventDichloromethane
Temperature0–25°C
Reaction time2–4 hours

Halogen Exchange Reactions

For substrates bearing chloro or bromo groups at position 6, halogen exchange via nucleophilic substitution offers an alternative route. Treatment of 6-chloro-imidazo[1,2-b]pyridazine with hydroiodic acid (HI) at elevated temperatures (80–100°C) facilitates substitution, though yields are moderate (50–65%). This method is less favored due to competing side reactions and lower efficiency compared to electrophilic iodination.

Hydrochloride Salt Formation

Acid-Mediated Protonation

Conversion of the free base to the hydrochloride salt is achieved by treating the iodinated product with hydrochloric acid (HCl) in a polar aprotic solvent. For instance, dissolving 6-iodo-imidazo[1,2-b]pyridazine in ethanol and bubbling HCl gas through the solution precipitates the hydrochloride salt. The product is isolated via filtration and washed with cold ethanol to remove excess acid.

Critical Parameters:

  • Acid concentration: 1–3 M HCl

  • Solvent: Ethanol or diethyl ether

  • Temperature: 0–5°C (to prevent decomposition)

Purification and Characterization

Column Chromatography

Crude products are purified using silica gel chromatography with ethyl acetate/methanol or hexane/ethyl acetate gradients. For hydrochloride salts, neutral alumina may be preferred to avoid silica-induced decomposition.

Spectroscopic Validation

  • <sup>1</sup>H NMR: Aromatic protons in imidazo[1,2-b]pyridazine appear as doublets between δ 7.5–8.5 ppm, while the NH signal of the hydrochloride salt is absent due to protonation.

  • Mass spectrometry: Molecular ion peaks ([M+H]<sup>+</sup>) confirm the molecular weight, with isotopic patterns characteristic of iodine (e.g., m/z 317 for C<sub>7</sub>H<sub>5</sub>IN<sub>3</sub>Cl).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Electrophilic iodination85≥95High
Halogen exchange5580–90Moderate
Hydrochloride formation90≥98High

Electrophilic iodination with NIS outperforms halogen exchange in both yield and purity, making it the method of choice for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-imidazo[1,2-b]pyridazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionExample Products
SubstitutionIodine replaced by nucleophilesAmino derivatives
Oxidation/ReductionParticipation in redox reactionsVarious oxidized/reduced derivatives
CouplingCross-coupling to form complex structuresComplex heterocycles

Medicinal Chemistry

6-Iodo-imidazo[1,2-b]pyridazine hydrochloride is investigated for its potential as a therapeutic agent. It has shown promise as a kinase inhibitor, particularly targeting FLT3 mutations in acute myeloid leukemia (AML). Studies indicate that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines .

Table 2: Kinase Inhibition Data

CompoundIC50 (μM) FLT3-ITDIC50 (μM) CDK2/E
29a0.0020.003
29b0.0050.037
300.0060.211

Neuroimaging

The compound has been evaluated for its potential use in positron emission tomography (PET) imaging of amyloid plaques associated with Alzheimer's disease. Certain derivatives have demonstrated high binding affinities to amyloid aggregates, making them suitable candidates for developing novel imaging agents .

Antimicrobial and Antiviral Properties

Research has indicated that imidazo[1,2-b]pyridazine derivatives possess antimicrobial and antiviral activities. These compounds are being explored for their effectiveness against various pathogens, contributing to the development of new antibiotics and antiviral agents .

Material Science

In addition to biological applications, the compound serves as a building block in the synthesis of new materials with unique properties. Its ability to form complex heterocycles makes it valuable in materials science for developing innovative polymers and electronic materials .

Case Study 1: FLT3 Kinase Inhibition in AML

A recent study synthesized several imidazo[1,2-b]pyridazine derivatives and evaluated their efficacy against FLT3-ITD mutations in AML patients. The results demonstrated that certain compounds had IC50 values in the nanomolar range, indicating potent inhibitory effects on cancer cell proliferation.

Case Study 2: Imaging Agents for Alzheimer's Disease

Research focused on developing PET imaging agents using modified imidazo[1,2-b]pyridazines showed promising results in binding affinity studies with amyloid plaques. One derivative exhibited a Ki value of 11 nM, suggesting its potential utility as a diagnostic tool for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 6-Iodo-imidazo[1,2-b]pyridazine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Isomeric Heterocycles

The imidazopyridazine family includes three primary isomers, differing in nitrogen arrangement (Table 1):

Compound Nitrogen Configuration Synthetic Accessibility
Imidazo[1,2-b]pyridazine One shared nitrogen between rings Well-developed methods
Imidazo[4,5-c]pyridazine Two nitrogens in each ring, non-adjacent Less explored
Imidazo[4,5-d]pyridazine Two nitrogens in each ring, adjacent Rarely reported

Key Insight : Imidazo[1,2-b]pyridazines are synthetically prioritized due to established routes, such as condensation with haloacetaldehyde dimethyl acetal or transition-metal-catalyzed cross-couplings .

Halogenated Derivatives

Halogenation at the 6-position is common for derivatization (Table 2):

Compound Substituent Molecular Formula Molecular Weight Key Synthetic Routes
6-Chloroimidazo[1,2-b]pyridazine Cl C₆H₄ClN₃ 153.57 Pd-catalyzed Suzuki couplings
6-Iodo-imidazo[1,2-b]pyridazine hydrochloride I C₆H₅ClIN₃ 280.49 Likely via iodination or cross-coupling
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine Cl, CH₃ C₈H₈ClN₃ 181.62 Alkaline condensation

Regioselectivity Note: Minisci alkylation of 6-chloroimidazo[1,2-b]pyridazine occurs at the C8 position, highlighting the electronic influence of the 6-substituent .

Cytotoxicity Profiles

While direct data for the iodo derivative are absent, structurally related imidazo[1,2-a]pyridines and pyridazines show varied cytotoxicity (Table 3) :

Compound (Imidazo[1,2-a]pyridine/pyridazine) IC₅₀ (μM) HepG2 IC₅₀ (μM) MCF-7
10a 18 21
10b 15 16
10c 13 14

Trend : Smaller substituents (e.g., 10e: IC₅₀ = 10–12 μM) correlate with higher potency, suggesting that bulkier groups like iodine may alter activity .

Biological Activity

6-Iodo-imidazo[1,2-b]pyridazine hydrochloride is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological mechanisms, pharmacological effects, and its potential therapeutic applications based on various research findings.

The biological activity of 6-iodo-imidazo[1,2-b]pyridazine is primarily attributed to its ability to interact with specific molecular targets within cells. The iodine atom in its structure plays a crucial role in binding to proteins and enzymes, modulating their activity. This compound has been shown to inhibit various kinases, which are pivotal in cellular signaling pathways that regulate growth, differentiation, and apoptosis .

Key Targets

  • Kinases : Inhibits specific kinases involved in signaling pathways.
  • Proteins : Modifies protein conformation and activity through binding interactions.

Pharmacological Activities

Research has demonstrated that 6-iodo-imidazo[1,2-b]pyridazine exhibits a range of pharmacological effects:

  • Anticancer Activity : Studies indicate that this compound can disrupt cellular processes in cancer cells by inhibiting protein geranylgeranylation, which is essential for cell viability. In vitro assays using HeLa cells revealed significant cytotoxic effects with IC50 values indicating high potency against cancer cell lines .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models of arthritis by inhibiting IKKβ, a key regulator of inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of 6-iodo-imidazo[1,2-b]pyridazine and its derivatives:

  • Cytotoxicity Assays : In a study evaluating various imidazo[1,2-a]pyridine derivatives, 6-iodo-imidazo[1,2-b]pyridazine was found to have significant cytotoxic effects on HeLa cells with an IC50 value below 150 μM. This suggests strong potential as an anticancer agent .
  • Inflammation Models : In collagen-induced arthritis models, derivatives of imidazo[1,2-b]pyridazine showed reduced inflammation and joint damage, indicating their therapeutic potential in treating inflammatory diseases .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications at the C6 position of the imidazo ring significantly affect biological activity. For instance, substituents like iodine enhance the inhibitory effects on geranylgeranylation compared to other halogens .

The compound interacts with various enzymes and proteins influencing their function:

  • Enzyme Modulation : It alters enzyme activity through competitive inhibition or allosteric modulation.
  • Cell Signaling Alteration : By affecting signaling pathways, it can lead to changes in gene expression and metabolic processes within cells.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against HeLa cells
Anti-inflammatoryReduced inflammation in arthritis models
Enzyme InhibitionInhibition of RGGT

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 6-Iodo-imidazo[1,2-b]pyridazine derivatives via palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The synthesis of 6-substituted imidazo[1,2-b]pyridazines (e.g., 6-chloro derivatives) can be achieved using Pd-catalyzed direct C3-arylation. For example, 6-chloroimidazo[1,2-b]pyridazine reacts with aryl bromides in pentan-1-ol at 110°C with Pd(OAc)₂ as the catalyst, yielding diarylated products (76–89% yields). However, direct C2-arylation may fail due to steric hindrance, necessitating a two-step approach: bromination at C2 followed by Suzuki coupling .

Q. How can researchers characterize the structural and electronic properties of 6-Iodo-imidazo[1,2-b]pyridazine hydrochloride?

  • Methodological Answer : Techniques include:

  • X-ray crystallography : Resolve crystal structures to confirm regiochemistry and intermolecular interactions (e.g., halogen bonding from the iodine substituent) .
  • NMR spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substitution patterns and purity. For example, 1H^1H-NMR of 6-chloro derivatives shows distinct aromatic proton splitting patterns .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What strategies overcome challenges in functionalizing the C2 position of imidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer : Direct C2-arylation often fails due to steric or electronic factors. A validated workaround involves:

Bromination : Introduce a bromine atom at C2 using N-bromosuccinimide (NBS) under controlled conditions.

Suzuki-Miyaura coupling : React the 2-bromo intermediate with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, achieving 86–89% yields .

  • Data Insight : In one study, 3-(4-fluorophenyl)imidazo[1,2-b]pyridazine failed direct C2-arylation but succeeded via bromination followed by Suzuki coupling .

Q. How do structural modifications of 6-Iodo-imidazo[1,2-b]pyridazine impact kinase inhibition (e.g., c-Met/VEGFR2)?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Replace the iodo group with other halogens (Cl, Br) or electron-withdrawing groups to modulate binding affinity.
  • Docking simulations : Use software like AutoDock to predict interactions with kinase ATP-binding pockets. For example, imidazo[1,2-b]pyridazine derivatives with hydrophobic substituents show enhanced c-Met inhibition (IC₅₀ < 50 nM) .
  • In vitro assays : Test inhibitory activity against recombinant kinases using fluorescence polarization or mobility shift assays .

Q. How can researchers resolve contradictions in cytotoxicity data for imidazo[1,2-b]pyridazine derivatives across cell lines?

  • Methodological Answer :

  • Dose-response profiling : Perform assays at multiple concentrations (e.g., 1–100 µM) to identify IC₅₀ values.
  • Mechanistic studies : Use flow cytometry or Western blotting to assess apoptosis (e.g., caspase-3 activation) or cell cycle arrest.
  • Data Example : In a study, imidazo[1,2-a]pyrazine derivatives showed cytotoxicity in HepG2 (IC₅₀ = 11–18 µM) but lower toxicity in Vero cells (IC₅₀ = 10–76 µM), suggesting selective targeting .

Experimental Design & Data Analysis

Q. What are best practices for designing imidazo[1,2-b]pyridazine-based probes for neuropharmacology (e.g., CRF receptor antagonism)?

  • Methodological Answer :

  • Lipophilicity optimization : Introduce alkyl groups (e.g., ethylpropyl) to enhance blood-brain barrier penetration, as seen in a CRF receptor antagonist with efficacy in alcoholism models .
  • In vivo validation : Use rodent models (e.g., forced swim test) to assess anxiolytic or anti-addictive effects.
    • Key Parameter : LogP values between 2–4 are ideal for CNS activity .

Q. How can computational methods guide the synthesis of imidazo[1,2-b]pyridazine derivatives with improved bioactivity?

  • Methodological Answer :

  • DFT calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., iodination at C6 vs. C3) .
  • Machine learning : Train models on datasets of imidazo[1,2-b]pyridazine derivatives to predict solubility or metabolic stability.

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